molecular formula C11H11FO3 B13680958 Methyl 2-(4-acetyl-3-fluorophenyl)acetate

Methyl 2-(4-acetyl-3-fluorophenyl)acetate

Cat. No.: B13680958
M. Wt: 210.20 g/mol
InChI Key: NBDZLYAPQNAPCJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-3-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with acetyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-3-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-3-fluorophenyl)acetic acid.

    Reduction: Formation of 2-(4-acetyl-3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-acetyl-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-3-fluorophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate
  • Methyl 2-(4-acetylphenyl)acetate
  • Methyl 2-(3-fluorophenyl)acetate

Comparison

Methyl 2-(4-acetyl-3-fluorophenyl)acetate is unique due to the presence of both acetyl and fluorine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties compared to similar compounds that lack one or both of these substituents. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, while the acetyl group can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(4-acetyl-3-fluorophenyl)acetate

InChI

InChI=1S/C11H11FO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

NBDZLYAPQNAPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)OC)F

Origin of Product

United States

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